molecular formula C8H18ClN B2711677 (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride CAS No. 2241139-32-0

(1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2711677
CAS No.: 2241139-32-0
M. Wt: 163.69
InChI Key: SLTJPHZKTBYINO-UHFFFAOYSA-N
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Description

(1,3,3-Trimethylcyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt characterized by a cyclobutyl ring substituted with three methyl groups (at positions 1, 3, and 3) and an aminomethyl side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

(1,3,3-trimethylcyclobutyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)4-8(3,5-7)6-9;/h4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTJPHZKTBYINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)CN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241139-32-0
Record name 1-(1,3,3-trimethylcyclobutyl)methanamine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride typically involves the reaction of 1,3,3-trimethylcyclobutanone with an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: The compound may be used in biological research to study its effects on various biological systems. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent .

Medicine: In medicine, this compound may be investigated for its pharmacological properties. Research may focus on its potential use in treating specific medical conditions or as a precursor for drug development .

Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various applications in manufacturing and materials science .

Mechanism of Action

The mechanism of action of (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of actions .

Comparison with Similar Compounds

Solubility and Stability

  • Trimethylcyclobutyl analog : Predicted high lipid solubility due to methyl groups; stable in solid form as a hydrochloride salt.
  • Fluorinated analogs : (3,3-Difluorocyclobutyl)methanamine HCl has higher polarity (logP ~1.2 estimated) than the trimethyl derivative, improving water solubility .
  • Aromatic analogs : (1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl exhibits moderate aqueous solubility (10 mM in DMSO) due to the hydrophobic trifluoromethyl group .

Spectroscopic Data

Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine HCl (Reference) Not provided 134.3 (C-Ar), 71.6 (O-CH₂), 32.6 (CH₂)
(3-Chlorothiophen-2-yl)methanamine HCl 3.40 (s, 2H, NH₂), 7.20 (d, J=5.2 Hz, 1H) 128.5 (C-Cl), 125.3 (C-S)

Note: The absence of specific NMR data for the target compound limits direct comparisons, but substituents like methyl groups typically upfield-shift adjacent protons (e.g., CH₃ at δ 1.2–1.5) .

Commercial Availability and Purity

Compound Name Purity Price (Research Quantities) Vendor
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl >97% ¥12,100/250 mg Kanto Reagents
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine HCl Not specified $25.5k/5 g GLPBIO
Cyclobutyl(phenyl)methanamine HCl >98% Custom synthesis Enamine

Biological Activity

The compound (1,3,3-Trimethylcyclobutyl)methanamine;hydrochloride is a chemical entity that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research, including data tables and case studies.

Chemical Structure and Properties

This compound is a cyclic amine derivative characterized by a trimethyl-substituted cyclobutane structure. Its hydrochloride salt form enhances its solubility and stability in biological systems.

Molecular Formula

  • Molecular Formula : C8_{8}H18_{18}ClN
  • Molecular Weight : 175.69 g/mol

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound may exhibit significant anticancer properties. For instance, a study evaluated various compounds for their inhibitory effects on the V600E BRAF mutation, a common target in melanoma treatment. The results are summarized in the following table:

Compound% Inhibition at 1 µM
12e98.24 ± 0.44
12i97.81 ± 0.82
12l98.75 ± 0.58
Sorafenib84.57 ± 0.77

These findings suggest that compounds structurally related to this compound could be further investigated for their anticancer potential .

Anticholinergic Activity

The compound has also been studied for its anticholinergic effects, which are relevant in treating various conditions such as overactive bladder and certain types of gastrointestinal disorders. Anticholinergic agents work by blocking the action of acetylcholine on muscarinic receptors.

Research indicates that this compound may function similarly to other known anticholinergic compounds by inducing mydriasis (pupil dilation) and reducing secretions in the body .

Study on Anticancer Properties

A notable case study involved the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The study revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Clinical Relevance

In clinical settings, anticholinergic medications derived from similar compounds have been utilized effectively for managing conditions like urinary incontinence. The pharmacological profile of this compound suggests it could serve as a candidate for developing new treatments in this area.

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